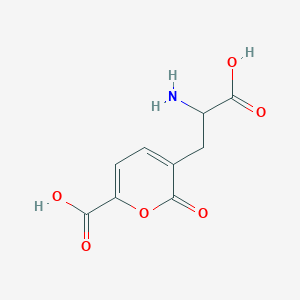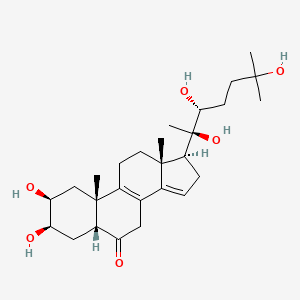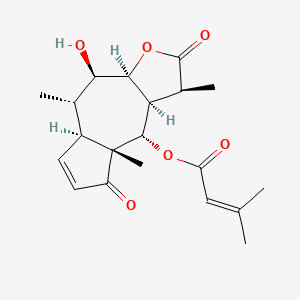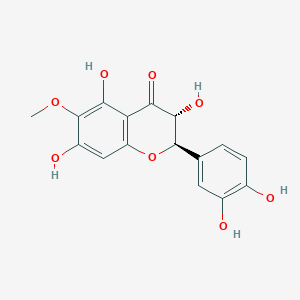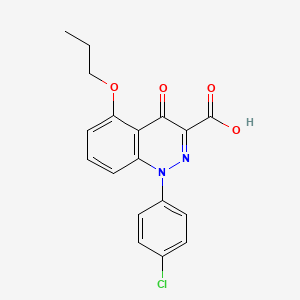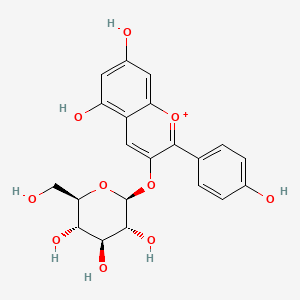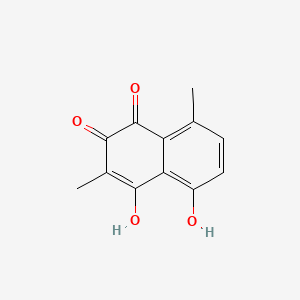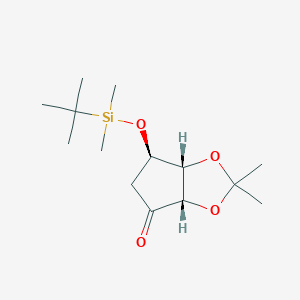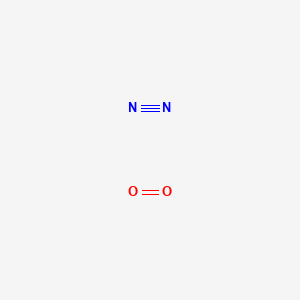
Molecular nitrogen;molecular oxygen
Vue d'ensemble
Description
Air is a mixture of gases making up the earth's atmosphere, consisting mainly of nitrogen, oxygen, argon, and carbon dioxide.
Applications De Recherche Scientifique
Catalyst Development
Molecular nitrogen and oxygen are pivotal in the development of catalysts. Pyrolyzed metal–nitrogen–carbon (M–N–C) materials are recognized as sustainable catalysts for the oxygen reduction reaction (ORR), critical in fuel cells. The advancement in these catalysts, particularly in automotive fuel cell stacks, is notable. Understanding the nature and intrinsic activity of active sites, especially through model catalysts comprising MNxCy moieties, has been a significant focus. Recent methods show promise in enumerating the number of electrochemically accessible active sites in these materials, aiding in the activity analysis (Li & Jaouen, 2018).
Pest Control in Agriculture
Nitrogen treatment serves as an eco-friendly alternative to chemical pest control, primarily in stored product protection. Research delves into the optimal oxygen levels and exposure durations for effective pest control. Variables like temperature, relative humidity, and different insect species' susceptibility to nitrogen treatment have been extensively studied. Nitrogen treatment's role in Integrated Pest Management (IPM) strategies is emphasized, offering a sustainable approach to pest control (Athanassiou & Sakka, 2022).
Immunological Defense
Reactive oxygen and nitrogen intermediates (ROI and RNI) play a crucial role in mammalian immunity. Insights from knock-out mice have elucidated the nonredundant yet mutually redundant roles of phagocyte oxidase and inducible nitric oxide synthase in host defense. Understanding microbial resistance to RNI is vital in diseases like tuberculosis, emphasizing the dynamic balance between host and pathogen where RNI is significantly involved (Nathan & Shiloh, 2000).
Waste Water Treatment
Oxygenic denitrification (O2DN) emerges as a novel biological nitrogen removal (BNR) process, addressing the greenhouse gas emission issue of canonical denitrification (CDN). O2DN simplifies the denitrification process, reducing nitrous oxide, a potent greenhouse gas. Despite being a nascent field, the potential applications in wastewater treatment are promising, calling for further research, especially in integrated processes and quantitative assessment in natural habitats and engineered systems (He et al., 2018).
Propriétés
Numéro CAS |
37291-87-5 |
|---|---|
Nom du produit |
Molecular nitrogen;molecular oxygen |
Formule moléculaire |
N2O2 |
Poids moléculaire |
60.013 g/mol |
Nom IUPAC |
molecular nitrogen;molecular oxygen |
InChI |
InChI=1S/N2.O2/c2*1-2 |
Clé InChI |
DOTMOQHOJINYBL-UHFFFAOYSA-N |
SMILES |
N#N.O=O |
SMILES canonique |
N#N.O=O |
Synonymes |
gas hypoxic mixture (nitrogen with oxygen) GHM 10 GHM 8 GHM-10 GHM-8 hypoxic gas mixture nitrox |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
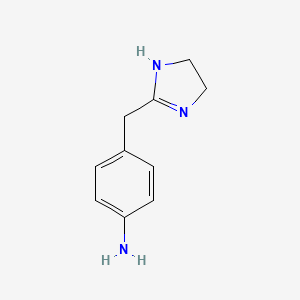
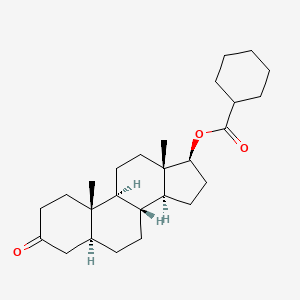
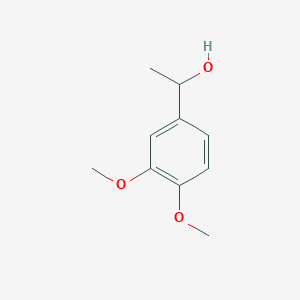
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
